1,4,7,10-Tetraoxacyclotridecan-12-ol
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Overview
Description
1,4,7,10-Tetraoxacyclotridecan-12-ol is a chemical compound with the molecular formula C9H18O5. It is a cyclic ether with four oxygen atoms incorporated into a 13-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotridecan-12-ol typically involves the cyclization of appropriate diols or polyols under specific reaction conditions. One common method is the cyclization of 1,4,7,10-tetraoxacyclotridecane-12-diol using acid catalysts. The reaction conditions often include elevated temperatures and controlled pH levels to facilitate the formation of the cyclic ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxacyclotridecan-12-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted ethers or other functionalized compounds.
Scientific Research Applications
1,4,7,10-Tetraoxacyclotridecan-12-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its cyclic structure and ability to encapsulate other molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxacyclotridecan-12-ol involves its interaction with molecular targets and pathways. The compound’s cyclic structure allows it to form stable complexes with metal ions and other molecules. This property is exploited in various applications, including catalysis and drug delivery. The specific pathways and targets depend on the context of its use, such as binding to enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: A similar cyclic ether with a 12-membered ring.
1,4,7,10-Tetraoxacyclotridecane: A compound with a similar ring structure but without the hydroxyl group.
1,4,7,10-Tetraoxacyclotridecan-12-diol: A diol derivative of the compound.
Uniqueness
1,4,7,10-Tetraoxacyclotridecan-12-ol is unique due to its specific ring size and the presence of a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to form stable complexes and undergo diverse chemical reactions sets it apart from other similar compounds .
Properties
CAS No. |
77887-88-8 |
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Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1,4,7,10-tetraoxacyclotridecan-12-ol |
InChI |
InChI=1S/C9H18O5/c10-9-7-13-5-3-11-1-2-12-4-6-14-8-9/h9-10H,1-8H2 |
InChI Key |
SYSOZAATGIIPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCC(COCCO1)O |
Origin of Product |
United States |
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